6-Bromo-4-(hydroxymethyl)pyridin-3-ol

Description

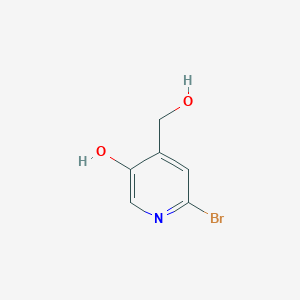

6-Bromo-4-(hydroxymethyl)pyridin-3-ol is a brominated pyridine derivative featuring a hydroxymethyl (-CH2OH) group at position 4 and a bromine atom at position 6.

Properties

Molecular Formula |

C6H6BrNO2 |

|---|---|

Molecular Weight |

204.02 g/mol |

IUPAC Name |

6-bromo-4-(hydroxymethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H6BrNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-2,9-10H,3H2 |

InChI Key |

JUQAHKKCIRPYOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(hydroxymethyl)pyridin-3-ol typically involves the bromination of 4-(hydroxymethyl)pyridin-3-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of solvent, brominating agent, and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(hydroxymethyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 6-Bromo-4-carboxypyridin-3-ol.

Reduction: 4-(Hydroxymethyl)pyridin-3-ol.

Substitution: 6-Substituted-4-(hydroxymethyl)pyridin-3-ol derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that pyridine derivatives, including 6-Bromo-4-(hydroxymethyl)pyridin-3-ol, exhibit significant antimicrobial activity. A study synthesized a series of pyridine derivatives to evaluate their antimicrobial efficacy against various pathogens. The results demonstrated that certain compounds showed promising inhibitory effects on bacterial growth, suggesting potential for development as antimicrobial agents .

Antiproliferative Activity

In the realm of cancer research, compounds like this compound have been investigated for their antiproliferative properties. A study reported the synthesis of several pyridine derivatives and assessed their effects on cancer cell lines. The results indicated that some derivatives had IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Pharmacological Importance

Pyridine derivatives are known to serve as scaffolds in drug design due to their ability to mimic biologically active molecules. The presence of hydroxymethyl and bromo substituents may enhance the interaction with biological targets, making this compound a candidate for further pharmacological studies .

Herbicidal Activity

The compound has shown potential as a herbicide. Research into related pyridine derivatives revealed that modifications could lead to increased herbicidal efficacy against specific weed species. The structure-activity relationship studies suggest that the presence of halogen and hydroxymethyl groups can enhance herbicidal properties, indicating a pathway for developing new agricultural chemicals .

Polymer Chemistry

In material science, derivatives of pyridine are utilized in the synthesis of novel polymers with unique properties. For instance, the incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. Studies have explored the use of such compounds in creating coatings and films with enhanced protective properties against environmental degradation .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy Study : A series of experiments were conducted where various concentrations of this compound were tested against common bacterial strains. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in bacterial viability.

- Cancer Cell Line Testing : In vitro studies on different cancer cell lines revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for potential drug development.

- Herbicidal Activity Assessment : Field trials were conducted using formulations containing this compound against selected weed species. The trials demonstrated effective control of weed growth compared to untreated controls.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(hydroxymethyl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Inferred Properties :

Pyridine derivatives like this are critical intermediates in pharmaceuticals and materials science, with substituent positions dictating electronic properties and biological activity .

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

The table below compares 6-Bromo-4-(hydroxymethyl)pyridin-3-ol with structurally related compounds:

Key Observations

Substituent Position Effects :

- Bromine at position 6 (vs. 2) in pyridine derivatives can influence regioselectivity in reactions. For example, 6-bromo isomers are more reactive in Suzuki-Miyaura couplings due to favorable electronic environments .

- Hydroxymethyl at position 4 (vs. 6) may alter hydrogen-bonding interactions, affecting solubility and crystal packing .

Functional Group Impact: Hydroxymethyl (-CH₂OH): Enhances water solubility compared to methyl (-CH₃). For instance, 2-Bromo-6-(hydroxymethyl)pyridin-3-ol is more polar than 6-Bromo-4-methylpyridin-3-ol, making it preferable in aqueous-phase reactions .

Price and Availability :

- Hydroxymethyl derivatives (e.g., 2-Bromo-6-(hydroxymethyl)pyridin-3-ol) are priced higher (~$500/g) compared to methyl analogs (~€332/50mg), reflecting synthetic complexity .

Biological Activity

6-Bromo-4-(hydroxymethyl)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a bromine atom and a hydroxymethyl group, suggests various mechanisms of action that could influence its pharmacological properties.

The compound's molecular formula is CHBrNO, and it features a pyridine ring with specific substitutions that enhance its reactivity and biological interactions. The presence of the bromine atom can increase the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes.

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity. The hydroxyl group allows for hydrogen bonding, which may enhance binding affinity to target enzymes.

- Receptor Modulation : It may also act on specific receptors, modulating their activity and leading to downstream effects in cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 75 to 150 µg/mL against various bacterial strains such as E. coli and Staphylococcus aureus .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | <125 |

| This compound | S. aureus | 75 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Compounds with similar structures have demonstrated the ability to scavenge free radicals and protect against oxidative stress in cellular models. The presence of hydroxyl groups is often correlated with enhanced antioxidant activity due to their ability to donate hydrogen atoms .

Case Studies

- Antibacterial Evaluation : A study investigated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

- Antioxidant Studies : In vitro assays showed that compounds with hydroxyl substitutions effectively reduced lipid peroxidation in brain homogenates, suggesting potential neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.